molecular formula C14H10N2O2 B14348883 (Z)-2-cyano-3-(2-hydroxynaphthalen-1-yl)prop-2-enamide CAS No. 92060-60-1

(Z)-2-cyano-3-(2-hydroxynaphthalen-1-yl)prop-2-enamide

Cat. No.: B14348883
CAS No.: 92060-60-1
M. Wt: 238.24 g/mol
InChI Key: ZNLRJSIYWYCZBD-YFHOEESVSA-N
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Description

(Z)-2-cyano-3-(2-hydroxynaphthalen-1-yl)prop-2-enamide is an organic compound that belongs to the class of amides It features a cyano group and a hydroxynaphthyl group attached to a propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(2-hydroxynaphthalen-1-yl)prop-2-enamide typically involves the reaction of 2-hydroxynaphthalene-1-carbaldehyde with cyanoacetamide under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-(2-hydroxynaphthalen-1-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 2-cyano-3-(2-oxonaphthalen-1-yl)prop-2-enamide.

    Reduction: Formation of 2-amino-3-(2-hydroxynaphthalen-1-yl)prop-2-enamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-3-(2-hydroxynaphthalen-1-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features make it a potential candidate for developing enzyme inhibitors, which are valuable tools in biochemical studies.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for drug development. Its ability to interact with biological targets makes it a promising candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities, such as improved thermal stability or enhanced mechanical properties.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(2-hydroxynaphthalen-1-yl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-3-(2-hydroxyphenyl)prop-2-enamide: Similar structure but with a phenyl group instead of a naphthyl group.

    2-cyano-3-(2-hydroxybenzyl)prop-2-enamide: Similar structure but with a benzyl group instead of a naphthyl group.

    2-cyano-3-(2-hydroxyphenethyl)prop-2-enamide: Similar structure but with a phenethyl group instead of a naphthyl group.

Uniqueness

(Z)-2-cyano-3-(2-hydroxynaphthalen-1-yl)prop-2-enamide is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties

Properties

CAS No.

92060-60-1

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

(Z)-2-cyano-3-(2-hydroxynaphthalen-1-yl)prop-2-enamide

InChI

InChI=1S/C14H10N2O2/c15-8-10(14(16)18)7-12-11-4-2-1-3-9(11)5-6-13(12)17/h1-7,17H,(H2,16,18)/b10-7-

InChI Key

ZNLRJSIYWYCZBD-YFHOEESVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=C(/C#N)\C(=O)N)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=C(C#N)C(=O)N)O

Origin of Product

United States

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